Relomycin
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Overview
Description
Relomycin is a macrolide antibiotic produced by the bacterium Streptomyces fradiae It is structurally related to other macrolides such as tylosin and macrocin Macrolides are known for their broad-spectrum antibacterial activity, particularly against gram-positive bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
Relomycin is typically produced through fermentation processes involving Streptomyces fradiae. The fermentation process can be carried out in both flask and tank setups. The production involves the cultivation of Streptomyces fradiae in a nutrient-rich medium, followed by the extraction and purification of this compound from the culture broth .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation in bioreactors. The process includes optimizing the growth conditions of Streptomyces fradiae, such as temperature, pH, and nutrient supply, to maximize the yield of this compound. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Relomycin undergoes several chemical reactions, including:
Oxidation: this compound can also undergo oxidation reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Relomycin has several scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their biosynthesis.
Biology: Investigated for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Utilized in the production of other macrolide antibiotics through biotransformation processes.
Mechanism of Action
Relomycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, which is essential for protein synthesis .
Comparison with Similar Compounds
Relomycin is structurally similar to other macrolide antibiotics such as tylosin, macrocin, and desmycosin. These compounds share a common macrolide ring structure but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain modifications, which contribute to its distinct antibacterial properties .
Similar Compounds
Tylosin: Another macrolide antibiotic produced by Streptomyces fradiae, used in veterinary medicine.
Macrocin: A precursor to tylosin, also produced by Streptomyces fradiae.
Desmycosin: Similar to tylosin but lacks the mycarose sugar moiety.
Properties
CAS No. |
1404-48-4 |
---|---|
Molecular Formula |
C46H79NO17 |
Molecular Weight |
918.1 g/mol |
IUPAC Name |
(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C46H79NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,18,24-30,32-33,35-45,48,50,52-55H,13,16-17,19-22H2,1-12H3/b15-14-,23-18+ |
InChI Key |
QDAVFUSCCPXZTE-XKXXACGVSA-N |
Isomeric SMILES |
CCC1C(/C=C(/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)\C)COC4C(C(C(C(O4)C)O)OC)OC |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Relomycin; Dihydrotylosin; Relomicina; Relomycinum; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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